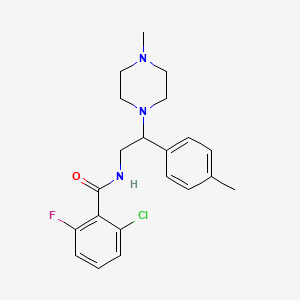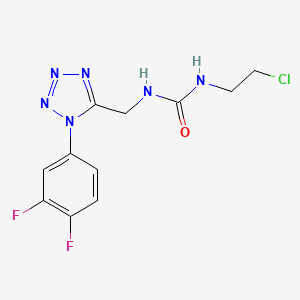
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various cardiovascular diseases. HET0016 has been extensively studied for its potential therapeutic applications in the treatment of hypertension, stroke, and cancer.
Aplicaciones Científicas De Investigación
Chemical Genetics in Plant Biology
A study by Oh et al. (2017) explored small molecules with ethylene-like biological activity. They identified a compound with a similar structure, which displayed significant biological activity in inducing a triple response in Arabidopsis seedlings. This research suggests the potential application of similar compounds in studying plant biology, specifically ethylene responses.
Sulfonamide Dyes and Intermediates
Katritzky et al. (1993) Katritzky et al., 1993 focused on the acylation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid to create intermediates for azo-naphthalenesulfonamide dyes. Compounds similar to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide could serve as intermediates in dye synthesis.
Fluorescent Probe Techniques
The study by Jun et al. (1971) Jun et al., 1971 used a structurally similar compound as a fluorescent probe for studying protein binding. This implies potential applications in biochemistry for compounds like this compound in fluorescence-based assays.
Synthetic Methods in Organic Chemistry
Fu et al. (2016) Fu et al., 2016 described a green synthetic method for related compounds. Such methods highlight the relevance of this compound in eco-friendly chemical synthesis.
Copper Complexation and Theoretical Studies
Moreira et al. (2021) Moreira et al., 2021 investigated copper (II) complexes with novel Schiff-base ligands. The study of such complexes offers insights into the coordination chemistry of sulfonamide-based compounds.
Pharmaceutical Evaluation
Faheem (2018) Faheem, 2018 explored the pharmaceutical potential of pyrazole novel derivatives, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. This indicates the potential medicinal applications of structurally related compounds.
Biological Evaluation
Kumar et al. (2017) Kumar et al., 2017 developed a method for synthesizing derivatives and evaluated them for antioxidant and anti-inflammatory activities. This suggests possible applications in developing therapeutic agents.
Inhibition of Metal Complexes
Büyükkıdan et al. (2017) Büyükkıdan et al., 2017 synthesized metal complexes of pyrazole-based sulfonamide and studied their inhibition on human carbonic anhydrase isozymes. This highlights the role of similar compounds in enzyme inhibition studies.
Fluorescent Diagnostic
O'Connor et al. (2006) O'Connor et al., 2006 utilized a dansyl group-based probe for ion and proton detection. Compounds like this compound could be employed in similar fluorescence-based diagnostics.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-18(13(2)21(3)20-12)25(23,24)19-11-17(22)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,17,19,22H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHPEKLHRZYNRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2355427.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2355429.png)
![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanehydrazide](/img/structure/B2355431.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)
![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)